5-(2-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(2-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring
Preparation Methods
The synthesis of 5-(2-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the use of aromatic amines, phenols, and formaldehyde in a one-pot process . Alternatively, solvent-free microwave thermolysis has been reported as a convenient, rapid, high-yielding, and environmentally friendly protocol for the synthesis of benzoxazines . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Coupling Reactions: Suzuki–Miyaura coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that can be used to modify the compound.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(2-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar compounds to 5-(2-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other benzoxazine derivatives and heterocyclic compounds such as thiazoles and oxazoles . These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Properties
Molecular Formula |
C25H23ClN2O3 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H23ClN2O3/c1-3-30-23-13-7-11-19-22-15-21(16-8-6-9-17(14-16)29-2)27-28(22)25(31-24(19)23)18-10-4-5-12-20(18)26/h4-14,22,25H,3,15H2,1-2H3 |
InChI Key |
COEVEHAWLCVMMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)OC)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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